![molecular formula C16H16F3NO2 B13904022 (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.
Méthodes De Préparation
. This process can be achieved using various reagents and catalysts to ensure the efficient incorporation of the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Des Réactions Chimiques
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its stability and biological activity are leveraged in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group often enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Berotralstat: A drug used to treat hereditary angioedema, featuring a trifluoromethyl group that contributes to its efficacy.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H16F3NO2 |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)12-4-2-6-14(10-12)22-13-5-1-3-11(9-13)15(20)7-8-21/h1-6,9-10,15,21H,7-8,20H2/t15-/m0/s1 |
Clé InChI |
TZYDFNGCCDGYRG-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)[C@H](CCO)N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


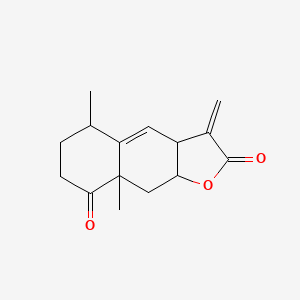
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)
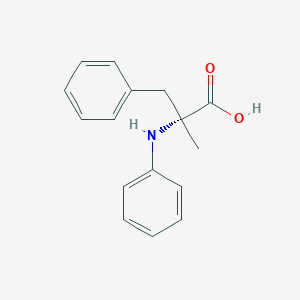
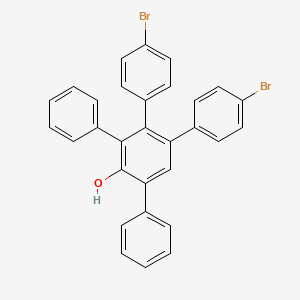
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
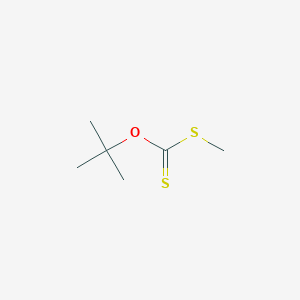
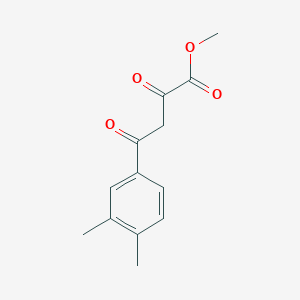
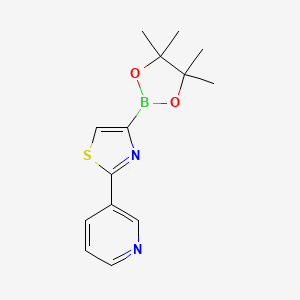
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
